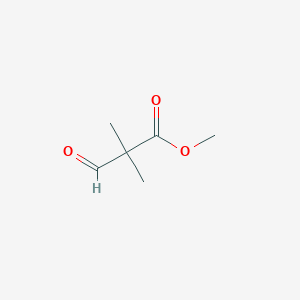
甲基2,2-二甲基-3-氧代丙酸酯
概述
描述
“Methyl 2,2-dimethyl-3-oxopropanoate” is a chemical compound with the molecular formula C6H10O3 . It is also known by other names such as “Propanoic acid, 2,2-dimethyl-3-oxo-, methyl ester” and "methyl 2-formyl-2-methylpropionate" .
Synthesis Analysis
The synthesis of “Methyl 2,2-dimethyl-3-oxopropanoate” can be achieved through various methods. One such method involves the reaction of formaldehyde and isobutyraldehyde as starting substrates through aldol condensation, oxidation, and esterification .Molecular Structure Analysis
The molecular structure of “Methyl 2,2-dimethyl-3-oxopropanoate” consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C6H10O3/c1-6(2,4-7)5(8)9-3/h4H,1-3H3 . Physical And Chemical Properties Analysis
“Methyl 2,2-dimethyl-3-oxopropanoate” has a molecular weight of 130.14 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . The compound has 3 hydrogen bond acceptors and no hydrogen bond donors . It also has 3 freely rotating bonds .科学研究应用
在不同溶剂中的光反应行为:Saito等人(1998年)发现,甲基3-(o-烷基苯基)-2,2-二甲基-3-氧代丙酸酯的光化学反应取决于所使用的溶剂。在己烷中,它们产生苯环丁烯醇,而在甲醇中,它们产生3-氧代萘酮和苯环丁烯醇。反应结果取决于邻位烷基团的体积,突显了该物质在不同条件下的反应多样性 (Saito et al., 1998)。
在合成四氢吡喃二酮中的应用:Kirillov等人(2008年)报道了甲基3-(1-溴环庚基)-2,2-二甲基-3-氧代丙酸酯与锌和芳香醛的反应,产生特定的四氢吡喃二酮。这说明了它在制备复杂环状结构中的用途,在药物化学中具有重要价值 (Kirillov et al., 2008)。
酯的甲酰化:Jones等人(1974年)的研究中,将甲基2[2-(3-甲基)吲哚基]乙酸酯与氢氧化钠和甲酸甲酯处理,导致甲基(Z)-2[2-(3-甲基)吲哚基]-3-氧代丙酸酯的产生。这展示了它在修饰吲哚衍生物中的作用,在制药研究中具有重要意义 (Jones et al., 1974)。
在氧杂环丁烷的形成中的应用:MuraiAkio等人(1977年)发现,当1-(2,3-环氧丙基)-1-环己醇及其甲基类似物与碱处理时,会形成相应的氧杂环丁烷。这表明了它在创造复杂有机结构中的潜力 (MuraiAkio et al., 1977)。
在新异环的合成中的应用:Pokhodylo等人(2010年)利用甲基3-环丙基-3-氧代丙酸酯合成各种异环,展示了它在创造具有潜在药理应用的结构多样化化合物中的实用性 (Pokhodylo et al., 2010)。
在荧光测定中的应用:McLellan和Thornalley(1992年)描述了一种利用甲基2,2-二甲基-3-氧代丙酸酯衍生物在生物系统中测定甲基乙二醛的方法。这突显了它在分析化学中的用途,特别是在测量生物相关分子方面 (McLellan & Thornalley, 1992)。
安全和危害
属性
IUPAC Name |
methyl 2,2-dimethyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2,4-7)5(8)9-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYUMYFILZJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456458 | |
| Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethyl-3-oxopropanoate | |
CAS RN |
13865-20-8 | |
| Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


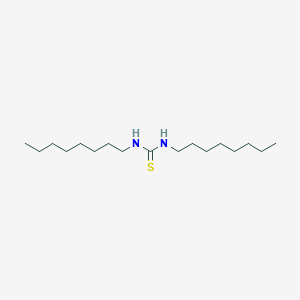
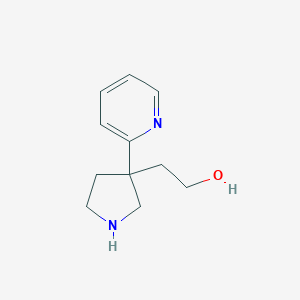

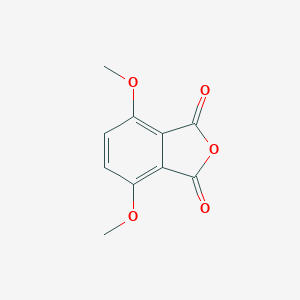
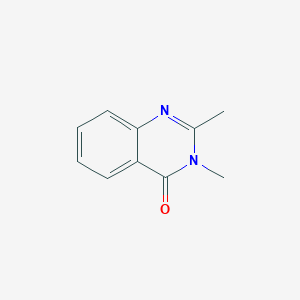
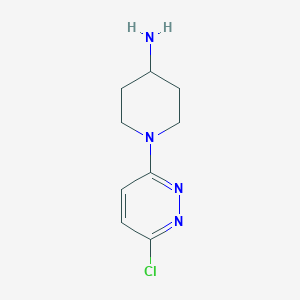
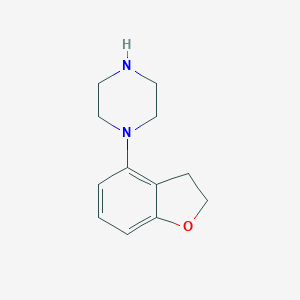


![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)

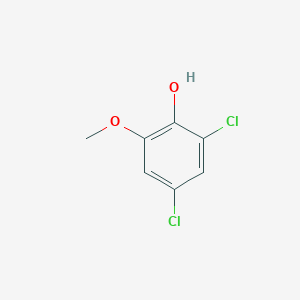
![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)